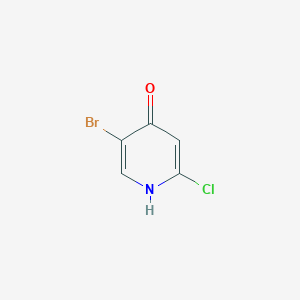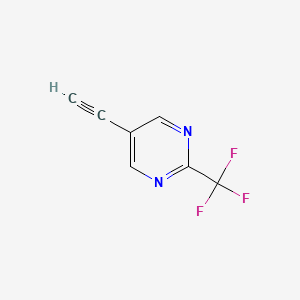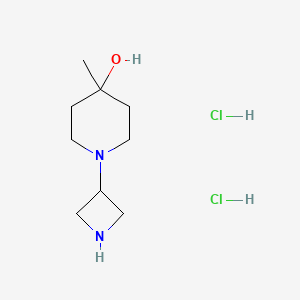
5-Bromo-2-chloropyridin-4-OL
Descripción general
Descripción
5-Bromo-2-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds, such as 5-Bromo-2, 4-dichloropyridine, has been reported in the literature . The method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination . The yield of the bromination reaction is greater than 80%, and the total yield of the process is greater than 50% .Molecular Structure Analysis
The molecular weight of 5-Bromo-2-chloropyridin-4-OL is 208.44 . The InChI code for this compound is 1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H, (H,8,9) .Aplicaciones Científicas De Investigación
Catalytic Amination
Selective Amination of Polyhalopyridines : The amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with a high isolated yield and excellent chemoselectivity. This process underscores the utility of 5-Bromo-2-chloropyridin-4-OL in selective amination reactions, offering high yield and specificity in product formation (Ji, Li, & Bunnelle, 2003).
Halogen Exchange
Halogen/Halogen Displacement in Pyridines : Heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine, indicating that 5-Bromo-2-chloropyridin-4-OL can be involved in halogen exchange reactions, facilitating the synthesis of brominated pyridines. This method also extends to other heterocycles, demonstrating the compound's versatility in halogen exchange reactions (Schlosser & Cottet, 2002).
Spectroscopic and Theoretical Studies
Spectroscopic and Optical Studies : Spectroscopic characterization of related brominated pyridines has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) studies provide insights into the molecular structure, vibrational frequencies, and chemical shift values. These studies highlight the compound's potential in spectroscopic research and theoretical studies (Vural & Kara, 2017).
Synthesis of Derivatives
Synthesis of Arylated Derivatives : 5-Bromo-2-chloropyridin-4-OL can be used as a precursor in the synthesis of various derivatives. For instance, arylated derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. These reactions yield products with potential applications in electronic and non-linear optical properties, highlighting the compound's role in synthesizing complex molecules with diverse properties (Nazeer et al., 2020).
Safety and Hazards
5-Bromo-2-chloropyridin-4-OL is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
5-bromo-2-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSSVMYMKAABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)

![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)



![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
